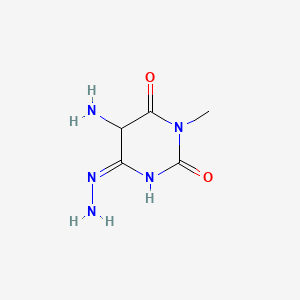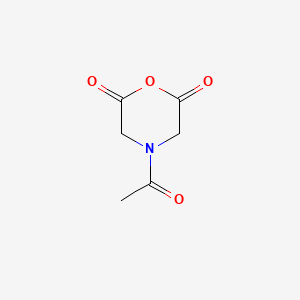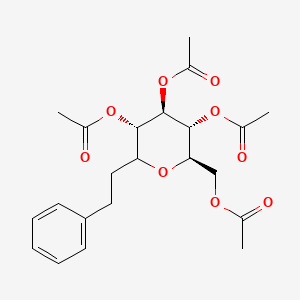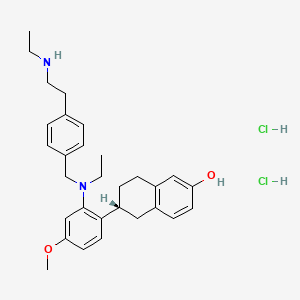
Elacestrant dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
依拉西坦盐酸盐是一种非甾体类小分子,也是一种雌激素受体拮抗剂。它主要用于治疗雌激素受体阳性、人表皮生长因子受体 2 阴性、雌激素受体 1 突变的晚期或转移性乳腺癌。 该化合物以奥塞杜的品牌名称上市,并于 2023 年 1 月获得美国食品药品监督管理局的批准 .
准备方法
合成路线和反应条件: 依拉西坦盐酸盐是通过用双(频哪醇合)二硼在乙酸钾和二氯化钯(PPh3)2 存在下,用 1,2-二甲氧基乙烷处理 7-(苄氧基)-3-溴-1,2-二氢萘而合成的。 该反应生成 2-(6-(苄氧基)-3,4-二氢萘-2-基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷 .
工业生产方法: 依拉西坦盐酸盐的工业生产涉及使用上述合成路线进行大规模合成。该工艺针对高产率和纯度进行了优化,确保该化合物符合临床使用的药物标准。
化学反应分析
反应类型: 依拉西坦盐酸盐会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,导致形成氧化产物。
还原: 该反应涉及添加氢或去除氧,导致形成还原产物。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和三氧化铬。
还原: 常用试剂包括氢化铝锂和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
形成的主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会生成酮或醛,而还原可能会生成醇或烃 .
科学研究应用
依拉西坦盐酸盐具有广泛的科学研究应用,包括:
化学: 它被用作研究雌激素受体拮抗剂和选择性雌激素受体降解剂的模型化合物。
生物学: 它被用来研究雌激素受体信号传导和降解的分子机制。
医学: 它被用于临床试验和治疗雌激素受体阳性、人表皮生长因子受体 2 阴性、雌激素受体 1 突变的晚期或转移性乳腺癌
工业: 它被用于制药行业开发新的癌症治疗方法.
作用机制
依拉西坦盐酸盐与雌激素受体 α 结合,并作为选择性雌激素受体降解剂。它阻断雌激素受体的转录活性,并促进其降解。 这种机制有助于通过减少雌激素受体介导的生长信号传导来治疗内分泌抵抗性乳腺癌 .
类似化合物:
富维司坦: 另一种选择性雌激素受体降解剂,但与依拉西坦盐酸盐不同,它不具有口服生物利用度。
他莫昔芬: 一种选择性雌激素受体调节剂,在乳腺组织中起拮抗剂作用,但在其他组织中可能起激动剂作用。
依拉西坦盐酸盐的独特性: 依拉西坦盐酸盐的独特性在于它的口服生物利用度和选择性降解雌激素受体的能力。 这使其成为治疗内分泌抵抗性乳腺癌患者的宝贵治疗选择 .
相似化合物的比较
Fulvestrant: Another selective estrogen receptor degrader, but unlike Elacestrant Hydrochloride, it is not orally bioavailable.
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but can act as an agonist in other tissues.
Raloxifene: Another selective estrogen receptor modulator with similar properties to Tamoxifen but with different tissue selectivity
Uniqueness of Elacestrant Hydrochloride: Elacestrant Hydrochloride is unique due to its oral bioavailability and its ability to degrade estrogen receptors selectively. This makes it a valuable therapeutic option for patients with endocrine-resistant breast cancers .
属性
IUPAC Name |
(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFHYCAZOCBCRQ-FBHGDYMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349723-93-8 |
Source


|
| Record name | Elacestrant hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349723938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELACESTRANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZT0PR8AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
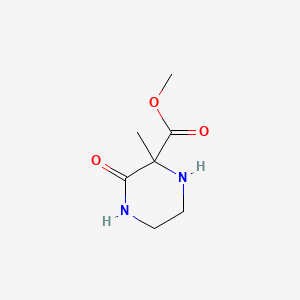

![(2S)-2-amino-N-[[(1R,2S,10R,13R,14S)-16,19-dihydroxy-7,14,18-trimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B568627.png)
![calcium;3-[4-[[2-chloro-4-[3-chloro-4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B568628.png)
![Tetrahydro-1H-pyrrolo[3,4-b]pyrazine-5,7(6H,7aH)-dione](/img/structure/B568629.png)
